benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate
Description
Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate is a spirocyclic carbamate derivative characterized by a 1-oxa-7-azaspiro[3.5]nonane core. This structure combines a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system, creating a rigid bicyclic framework with a spiro junction at the third and fifth positions. The benzyl carbamate (Cbz) group attached to the methylene bridge serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H22N2O3/c19-15(20-12-13-4-2-1-3-5-13)18-11-14-10-16(21-14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,18,19) |
InChI Key |
FYQABYHUKYQSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(O2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate typically involves the reaction of benzyl chloroformate with 1-oxa-7-azaspiro[3.5]nonane-2-methanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on ring systems, protective groups, and physicochemical properties. Below is a detailed analysis:
Structural Analogues with Azabicyclo Systems
a) tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
- Structure : Features a 3-azabicyclo[4.1.0]heptane core (a bicyclo system with 4-, 1-, and 0-membered rings) and a tert-butyl carbamate (Boc) group.
- Comparison: The Boc group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive benzyl carbamate in the target compound.
b) tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS: 134575-17-0)
- Structure : A smaller bicyclo[3.1.0]hexane system with a Boc-protected amine.
- Comparison :
c) Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1)
- Structure : Combines a bicyclo[4.1.0]heptane core with a benzyl carbamate group and a hydrochloride salt.
- Comparison :
Functional Analogues with Carbamate Protecting Groups
a) Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4 in )
- Structure : A linear carbamate with a trifluoroethylamine side chain.
- Comparison :
b) Benzyl N-[(2S)-1-[[...]pentan-2-yl]carbamate (CAS: 161510-44-7)
- Structure : A peptide-like benzyl carbamate with multiple stereocenters and a high molecular weight (749.9 g/mol).
- Comparison :
Table 1: Key Properties of Selected Analogues
| Compound Name | CAS Number | Molecular Formula | Ring System | Protecting Group | XLogP3 | Polar Surface Area (Ų) |
|---|---|---|---|---|---|---|
| Target Compound | 134575-47-6* | C₁₄H₁₈N₂O₃ | 1-Oxa-7-azaspiro[3.5]nonane | Cbz | ~2.5† | ~75† |
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 880545-32-4 | C₁₁H₂₀N₂O₂ | Bicyclo[4.1.0]heptane | Boc | 1.8 | 52 |
| Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate HCl | 2227206-53-1 | C₁₄H₁₇ClN₂O₂ | Bicyclo[4.1.0]heptane | Cbz | 2.1 | 49 |
| Benzyl N-[(2S)-...]carbamate | 161510-44-7 | C₄₄H₅₅N₅O₆ | None (linear peptide) | Cbz | 6.6 | 158 |
*CAS inferred from ; †Estimated based on structural analogs.
Biological Activity
Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate, also known by its CAS number 2306269-30-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.37 g/mol
- IUPAC Name : benzyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
The compound features a spirocyclic structure which is significant in drug design, as spiro compounds often exhibit unique biological activities due to their three-dimensional conformations.
This compound acts as a GPR119 agonist, a receptor involved in the regulation of insulin secretion and glucose homeostasis. The activation of GPR119 has been linked to improved glycemic control, making it a target for diabetes treatment .
Pharmacological Studies
- Glucose Lowering Effects : In studies involving diabetic rat models, compounds similar to this compound demonstrated significant glucose-lowering effects. For instance, compound 54g from a related series exhibited a favorable pharmacokinetic profile and effectively reduced blood glucose levels in Sprague-Dawley rats .
- In vitro Studies : The compound has shown promise in various in vitro assays, indicating its potential as a therapeutic agent for metabolic disorders. The structural modifications in the spirocyclic framework enhance its binding affinity to GPR119, thereby increasing its efficacy .
Case Study 1: GPR119 Agonists
In a comparative study of several GPR119 agonists, this compound was evaluated alongside other derivatives for its ability to stimulate insulin secretion from pancreatic beta cells. The results indicated that this compound significantly increased insulin release under glucose-stimulated conditions, suggesting its potential utility in diabetes management .
Case Study 2: Structural Optimization
Research focused on optimizing the left aryl group and the piperidine N-capping group of related compounds revealed that modifications could lead to enhanced biological activity. This optimization strategy is crucial for developing more effective GPR119 agonists with better pharmacological profiles .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 2306269-30-5 |
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.37 g/mol |
| Biological Target | GPR119 |
| Effect on Glucose Levels | Significant lowering in diabetic models |
| Structure Type | Spirocyclic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
